molecular formula C5H7N3O3 B14494472 N-(2,5-Dioxopyrrolidin-1-yl)urea CAS No. 63770-74-1

N-(2,5-Dioxopyrrolidin-1-yl)urea

Cat. No.: B14494472
CAS No.: 63770-74-1
M. Wt: 157.13 g/mol
InChI Key: NACICTQWCRSWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dioxopyrrolidin-1-yl)urea is a heterocyclic urea derivative featuring a 2,5-dioxopyrrolidinyl (succinimide) scaffold linked to a urea moiety. The succinimide group confers electrophilic reactivity, enabling participation in conjugation reactions (e.g., with thiols or amines), while the urea moiety may contribute to hydrogen-bonding interactions in biological systems.

Properties

CAS No.

63770-74-1

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl)urea

InChI

InChI=1S/C5H7N3O3/c6-5(11)7-8-3(9)1-2-4(8)10/h1-2H2,(H3,6,7,11)

InChI Key

NACICTQWCRSWKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dioxopyrrolidin-1-yl)urea typically involves the reaction of succinimide with urea under specific conditions. One common method includes the condensation of succinimide with urea in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is often employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dioxopyrrolidin-1-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced .

Scientific Research Applications

N-(2,5-Dioxopyrrolidin-1-yl)urea has found applications in several scientific research areas, including:

Mechanism of Action

The mechanism of action of N-(2,5-Dioxopyrrolidin-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of N-(2,5-dioxopyrrolidin-1-yl) derivatives vary significantly based on substituents and linker chemistry. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of N-(2,5-Dioxopyrrolidin-1-yl) Derivatives

Compound Core Structure Key Substituents Biological Activity Limitations Reference
N-(2,5-Dioxopyrrolidin-1-yl)urea Succinimide + urea Urea linker Hypothesized to act as a crosslinker or enzyme inhibitor; limited experimental data. Uncharacterized toxicity/stability N/A
MPPB Succinimide + benzamide 2,5-dimethylpyrrole, benzamide Enhances monoclonal antibody (mAb) production in CHO cells by 1.5–2.0×; suppresses galactosylation. Reduces cell viability at >0.32 mM
4-Phenylbutyric acid (control) Short-chain fatty acid Phenyl group General cell stress reducer; used as a reference in mAb production studies. Lower efficacy compared to MPPB
Unsubstituted pyrrolidinone analogs Succinimide None Minimal impact on mAb production or cell metabolism. Low bioactivity

Key Findings:

MPPB vs. This compound :

  • MPPB’s benzamide linker and 2,5-dimethylpyrrole substituent are critical for its bioactivity. In contrast, the urea derivative lacks these functional groups, likely resulting in reduced cellular uptake or target engagement .
  • MPPB suppresses galactosylation (a critical quality attribute of therapeutic mAbs), whereas the urea derivative’s impact on post-translational modifications remains unexplored .

Role of Substituents: The 2,5-dimethyl group on MPPB’s pyrrole ring enhances mAb production by increasing glucose uptake and intracellular ATP levels. Derivatives lacking these methyl groups show 30–50% lower activity .

Dose-Dependent Effects :

  • MPPB exhibits a narrow therapeutic window: at 0.32 mM, it maintains >80% cell viability while boosting mAb production. Higher concentrations (≥0.64 mM) reduce viability below 50%, highlighting the importance of structural optimization for potency-toxicity balance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.